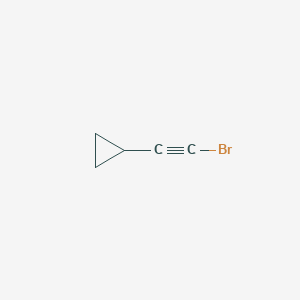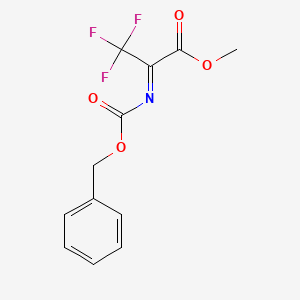
8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanol, also known as 8-OH-alpha-alpha-BTMQ, is a synthetic small molecule compound that has been used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent in the treatment of a variety of diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 8-OH-alpha-alpha-BTMQ is a highly selective inhibitor of the enzyme phosphodiesterase (PDE) type 4, which is involved in the regulation of cell signaling pathways that are important for a variety of physiological processes. The compound has been studied for its potential therapeutic effects, as well as for its ability to modulate the activity of other enzymes and proteins.
科学的研究の応用
8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ has been studied in a variety of scientific research applications. It has been used as a tool to study the role of PDE4 in the regulation of cell signaling pathways. It has also been used to study the effects of PDE4 inhibition on a variety of physiological processes, such as inflammation, cell proliferation, and apoptosis. In addition, 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ has been used to study the role of PDE4 in the development of certain diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases.
作用機序
8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ is a highly selective inhibitor of the enzyme phosphodiesterase (PDE) type 4. PDE4 is a family of enzymes that are involved in the regulation of cell signaling pathways that are important for a variety of physiological processes. 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ binds to the active site of PDE4 and inhibits its activity. This inhibition of PDE4 leads to the activation of the cAMP/PKA signaling pathway, which is involved in the regulation of a variety of cellular processes, such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
The inhibition of PDE4 by 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, as well as to inhibit cell proliferation and induce apoptosis. In addition, 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ has been shown to modulate the activity of other enzymes and proteins, such as cAMP-dependent protein kinase and cAMP-responsive element-binding protein. These effects have been shown to be beneficial in the treatment of a variety of diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
実験室実験の利点と制限
The use of 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ in laboratory experiments has several advantages. It is a highly selective inhibitor of PDE4, which makes it an ideal tool for studying the role of PDE4 in the regulation of cell signaling pathways. In addition, 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ is relatively easy to synthesize and is stable at room temperature. However, the use of 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ in laboratory experiments also has some limitations. It is relatively expensive and can be toxic to cells at high concentrations.
将来の方向性
The potential of 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ as a therapeutic agent is currently being explored. Future studies will focus on the development of more selective and potent PDE4 inhibitors and the optimization of their pharmacokinetic and pharmacodynamic properties. In addition, further studies will be aimed at exploring the potential of 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ as a tool to modulate the activity of other enzymes and proteins. Finally, further research will be conducted to better understand the biochemical and physiological effects of 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ and to determine its potential as a therapeutic agent in the treatment of a variety of diseases.
合成法
The synthesis of 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ has been reported in several studies. The most common method involves the reaction of a trifluoromethyl quinoline derivative with a hydroxylamine. The reaction is catalyzed by a palladium-based catalyst and is carried out in a solvent such as dimethylformamide (DMF). The reaction proceeds at room temperature and is complete within several hours. The resulting compound is then purified by chromatography or recrystallization.
特性
IUPAC Name |
7-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6NO2/c13-11(14,15)10(21,12(16,17)18)7-4-3-6-2-1-5-19-8(6)9(7)20/h1-5,20-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPULETWJQONKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)









